1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
Description
1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is an imidazolium-based ionic liquid characterized by a 2,3-dihydroimidazolium core, a butyl chain at the N1 position, and a (3-phenylpropoxy)methyl substituent at the N3 position. The (3-phenylpropoxy)methyl group combines a phenyl ring with a propyl ether chain, which may influence solubility, π-π interactions, and steric effects. As a chloride salt, it is expected to exhibit moderate ionic conductivity and thermal stability, typical of imidazolium ionic liquids .
Properties
CAS No. |
215301-16-9 |
|---|---|
Molecular Formula |
C17H27ClN2O |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
1-butyl-3-(3-phenylpropoxymethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-2-3-11-18-12-13-19(15-18)16-20-14-7-10-17-8-5-4-6-9-17;/h4-6,8-9,12-13H,2-3,7,10-11,14-16H2,1H3;1H |
InChI Key |
RHWWMYBWJKKOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)COCCCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-butyl-2,3-dihydro-1H-imidazole with 3-phenylpropyl chloride in the presence of a base, followed by quaternization with methyl chloride . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The phenylpropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic substitution: Substituted imidazolium salts.
Oxidation: Phenylpropyl ketones or carboxylic acids.
Reduction: Imidazoline derivatives.
Scientific Research Applications
1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is primarily based on its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the solubility, reactivity, and stability of other molecules in solution .
Comparison with Similar Compounds
Substituent Effects and Structural Features
The target compound’s structural uniqueness lies in its 2,3-dihydroimidazolium core and oxygen-containing (3-phenylpropoxy)methyl substituent . Comparisons with analogous compounds highlight key differences:
Key Observations:
- Oxygen-Containing Substituent : The (3-phenylpropoxy)methyl group introduces an ether linkage absent in 3b (phenethyl) and 3f (4-phenylbutyl). This ether group may enhance hydrophilicity and hydrogen-bonding capacity, affecting solubility in polar solvents .
- Counterion Effects : Bromide salts (3b, 3f) typically exhibit lower melting points and higher ionic conductivity than chloride salts due to larger anion size and weaker lattice energy .
Spectral and Physicochemical Properties
- FTIR Data : Compounds 3b and 3f show characteristic imidazolium ν(C=N) stretches near 1600–1630 cm⁻¹ and ν(C=C) near 1450–1560 cm⁻¹ . The target compound’s dihydroimidazolium core may shift these peaks due to reduced conjugation.
- UV-Vis Behavior : For 3b, UV-Vis spectra in DMSO show λmax at 280 nm (ε ≈ 3000 M⁻¹cm⁻¹), attributed to π→π* transitions in the aromatic system . The target compound’s dihydro core may blue-shift these transitions.
- Thermal Stability : Benzimidazolium salts (e.g., ) exhibit higher thermal stability (>300°C) than imidazolium derivatives due to extended π-conjugation. The target compound’s stability is likely intermediate between benzimidazolium and standard imidazolium salts .
Biological Activity
1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a member of the imidazolium ionic liquids family, which have garnered attention for their unique properties and potential applications in various fields, including biomedicine and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
The chemical structure of 1-butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can be described as follows:
- Molecular Formula : C15H20ClN2O
- Molecular Weight : 284.79 g/mol
- SMILES Notation : CCCCCN1C(=C(C=C1)C(=O)OC(C)C)C(=O)Cl
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties, toxicity levels, and potential applications in drug delivery systems.
Antimicrobial Activity
Research has indicated that imidazolium-based ionic liquids exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against a range of bacterial strains, suggesting that 1-butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride could possess comparable activity. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. A notable study examined its effects on liver cells in zebrafish (Danio rerio). The results demonstrated that exposure to varying concentrations (20–160 mg/L) led to dose-dependent increases in reactive oxygen species (ROS), indicating oxidative stress. However, the compound exhibited an LC50 value of 632.8 mg/L, categorizing it as practically harmless for aquatic organisms .
Case Study 1: Antimicrobial Efficacy
In a series of experiments, the antimicrobial efficacy of 1-butyl-3-methylimidazolium chloride was tested against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. The study concluded that the compound's unique structure enhances its interaction with bacterial membranes, leading to effective bactericidal action.
Case Study 2: Biocompatibility and Drug Delivery
A recent investigation focused on the potential use of imidazolium ionic liquids as carriers for drug delivery. The study assessed the biocompatibility of 1-butyl-3-methylimidazolium chloride in human cell lines. Results indicated that at sub-toxic concentrations, the compound facilitated enhanced cellular uptake of therapeutic agents while maintaining cell viability.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 284.79 g/mol |
| LC50 (Zebrafish) | 632.8 mg/L |
| Antimicrobial Activity | Effective against multiple strains |
| Biocompatibility | High at sub-toxic levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
